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Abstract
Osimertinib (AZD9291) is a third-generation epidermal growth factor receptor (EGFR) tyrosine

kinase inhibitor (TKI) that potently and selectively inhibits both EGFR TKI-sensitizing and

T790M resistance mutations, which are prevalent in non-small cell lung cancer (NSCLC).[1][2]

This application note provides a detailed, high-yield, multi-step synthesis protocol for

Osimertinib. The protocol is designed for researchers in medicinal chemistry and drug

development, offering a clear methodology, data presentation in tabular format, and

visualizations of the relevant biological pathway and experimental workflow to facilitate

comprehension and reproducibility.

Mechanism of Action & Signaling Pathway
Osimertinib is a mono-anilino-pyrimidine compound designed to overcome resistance to earlier-

generation EGFR inhibitors.[1] A common mechanism of acquired resistance is the T790M

mutation in exon 20 of the EGFR gene.[1] Osimertinib functions as an irreversible inhibitor by

forming a covalent bond with the cysteine-797 residue within the ATP-binding site of mutant

EGFR.[1][3] This action blocks the downstream signaling pathways, such as the RAS-RAF-

MEK-ERK and PI3K-AKT pathways, that are crucial for cancer cell proliferation, growth, and

survival.[4][5] A key advantage of Osimertinib is its selectivity for mutant EGFR over wild-type

EGFR, which is thought to reduce toxicity and associated side effects.[3][6]
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Caption: EGFR signaling pathway and covalent inhibition by Osimertinib.
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Overall Synthesis Workflow
The synthesis of Osimertinib is a multi-step process that can be achieved with a high overall

yield.[7] The strategy involves the sequential construction of the substituted pyrimidine core,

followed by the introduction of the key side chain. A common route begins with a Friedel-Crafts

arylation to form the pyrazinyl indole intermediate, followed by several nucleophilic aromatic

substitution (SNAr) reactions, a nitro group reduction, and a final acylation/elimination to install

the acrylamide warhead.[8]

Caption: High-level workflow for the synthesis of Osimertinib.

Experimental Protocols
This protocol is an optimized, high-yield process adapted from published literature.[7][9] All

operations should be conducted in a well-ventilated fume hood using appropriate personal

protective equipment (PPE).

Materials and Reagents:

2,4-Dichloro-5-methoxypyrimidine

N-(2-(dimethylamino)ethyl)-N-methyl-5-methoxy-2-nitroaniline

1-Phenyl-1H-pyrazol-4-ylboronic acid

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Sodium carbonate (Na₂CO₃)

Iron (Fe) powder

Ammonium chloride (NH₄Cl)

Acryloyl chloride

Triethylamine (TEA)
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Solvents: 1,4-Dioxane, Water, Ethanol, Tetrahydrofuran (THF), Dichloromethane (DCM)

Step 1: Synthesis of 2-Chloro-N-(2-((dimethylamino)ethyl)(methyl)amino)-5-methoxypyrimidin-

4-amine

To a solution of 2,4-dichloro-5-methoxypyrimidine (1.0 eq) in a suitable solvent such as 1,4-

dioxane, add N-(2-(dimethylamino)ethyl)-N-methyl-5-methoxy-2-nitroaniline (1.05 eq).

Add a base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

Heat the reaction mixture to 110 °C and stir for 6 hours.

After completion (monitored by TLC/LC-MS), cool the mixture, dilute with water, and extract

with an organic solvent (e.g., ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the product.

Step 2: Synthesis of N'-(2-((dimethylamino)ethyl)(methyl)amino)-5-methoxy-N'-(4-(1-phenyl-1H-

pyrazol-4-yl)pyrimidin-2-yl)-4-nitro-1,2-benzenediamine

To a mixture of the product from Step 1 (1.0 eq) and 1-phenyl-1H-pyrazol-4-ylboronic acid

(1.2 eq) in a 1,4-dioxane/water mixture (e.g., 4:1), add sodium carbonate (Na₂CO₃) (3.0 eq).

Degas the mixture with nitrogen or argon for 15-20 minutes.

Add a palladium catalyst, such as Pd(OAc)₂ (0.05 eq) and a ligand like PPh₃ (0.1 eq).

Heat the reaction to 100 °C and stir for 12 hours.

Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

Purify the residue by column chromatography.

Step 3: Synthesis of N'-(2-((dimethylamino)ethyl)(methyl)amino)-5-methoxy-N'-(4-(1-phenyl-1H-

pyrazol-4-yl)pyrimidin-2-yl)-1,2,4-benzenetriamine
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Suspend the nitro compound from Step 2 (1.0 eq) in a mixture of ethanol and water.

Add ammonium chloride (NH₄Cl) (5.0 eq) followed by iron powder (5.0 eq).

Heat the mixture to reflux (approx. 80-85 °C) for 2-4 hours, monitoring the reaction progress.

Once the reaction is complete, cool the mixture and filter it through a pad of Celite to remove

the iron salts.

Concentrate the filtrate to remove ethanol, and extract the aqueous residue with ethyl

acetate or DCM.

Dry the organic phase and concentrate under vacuum to yield the aniline intermediate, which

is often used directly in the next step without extensive purification.

Step 4: Synthesis of Osimertinib (N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-

((4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)phenyl)acrylamide)

Dissolve the aniline product from Step 3 (1.0 eq) in a dry aprotic solvent like THF or DCM

and cool the solution to 0 °C in an ice bath.

Add a base, typically triethylamine (TEA) (1.5 eq).

Slowly add acryloyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.

After the addition is complete, allow the reaction to warm to room temperature and stir for 3

hours.

Quench the reaction by adding water. Extract the product with DCM.

Wash the organic layer with saturated sodium bicarbonate solution and then brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the crude product by column chromatography or recrystallization to obtain Osimertinib

as a solid.
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The following table summarizes typical yields for each step of the synthesis based on optimized

protocols.[7][9]

Step Reaction Product Reported Yield (%)

1 SNAr Reaction

2-Chloro-N-(2-

((dimethylamino)ethyl)

(methyl)amino)-5-

methoxypyrimidin-4-

amine

~98%

2 Suzuki Coupling

N'-(2-

((dimethylamino)ethyl)

(methyl)amino)-5-

methoxy-N'-(4-(1-

phenyl-1H-pyrazol-4-

yl)pyrimidin-2-yl)-4-

nitro-1,2-

benzenediamine

~80%

3 Nitro Reduction

N'-(2-

((dimethylamino)ethyl)

(methyl)amino)-5-

methoxy-N'-(4-(1-

phenyl-1H-pyrazol-4-

yl)pyrimidin-2-

yl)-1,2,4-

benzenetriamine

Quantitative

4 Acrylamide Formation Osimertinib ~87%

Overall Yield ~68%

Characterization Data for Osimertinib:

Appearance: Off-white to pale yellow solid.

¹H NMR & ¹³C NMR: Spectra should be consistent with the proposed structure. Key signals

include the vinyl protons of the acrylamide group and aromatic protons.
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Mass Spectrometry (HRMS): Calculated m/z for C₂₈H₃₃N₇O₂ [M+H]⁺ should match the

observed value.

Safety Precautions
Handle all chemicals with care, using appropriate PPE including safety glasses, lab coats,

and gloves.

Palladium catalysts are toxic and should be handled in a fume hood.

Acryloyl chloride is corrosive and a lachrymator; handle with extreme caution in a well-

ventilated fume hood.

All reactions should be performed under an inert atmosphere where specified.

Consult the Safety Data Sheet (SDS) for each reagent before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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